

In-Depth Technical Guide: 1-Benzylindoline

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Compound of Interest

Compound Name: **1-Benzylindoline**

Cat. No.: **B1278262**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzylindoline**, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of closely related compounds.

Core Compound Information

IUPAC Name: 1-benzyl-2,3-dihydroindole[1]

CAS Number: 61589-14-8[1]

Physicochemical and Quantitative Data

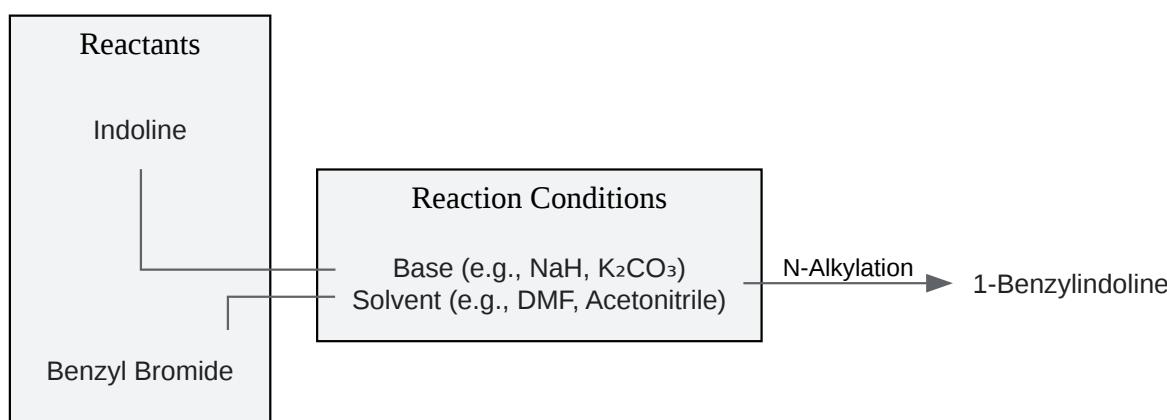
While specific experimental data for **1-Benzylindoline** is limited in publicly available literature, the following table summarizes its computed and known properties.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₅ N	PubChem[1]
Molecular Weight	209.29 g/mol	PubChem[1]
Appearance	No data available	
Melting Point	Not available	ChemSynthesis[2]
Boiling Point	Not available	ChemSynthesis[2]
Solubility	No data available	
XLogP3-AA	3.6	PubChem[1]

Synthesis of 1-Benzylindoline: A Representative Experimental Protocol

The synthesis of **1-Benzylindoline** can be achieved through the N-alkylation of indoline with benzyl bromide. The following protocol is a representative procedure adapted from established methods for the N-benzylation of indole and its derivatives.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **1-Benzylindoline**.

Materials:

- Indoline
- Benzyl bromide
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DMF or acetonitrile.
- Deprotonation: To the stirred solution, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the indoline nitrogen.
- Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually a few hours).
- Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

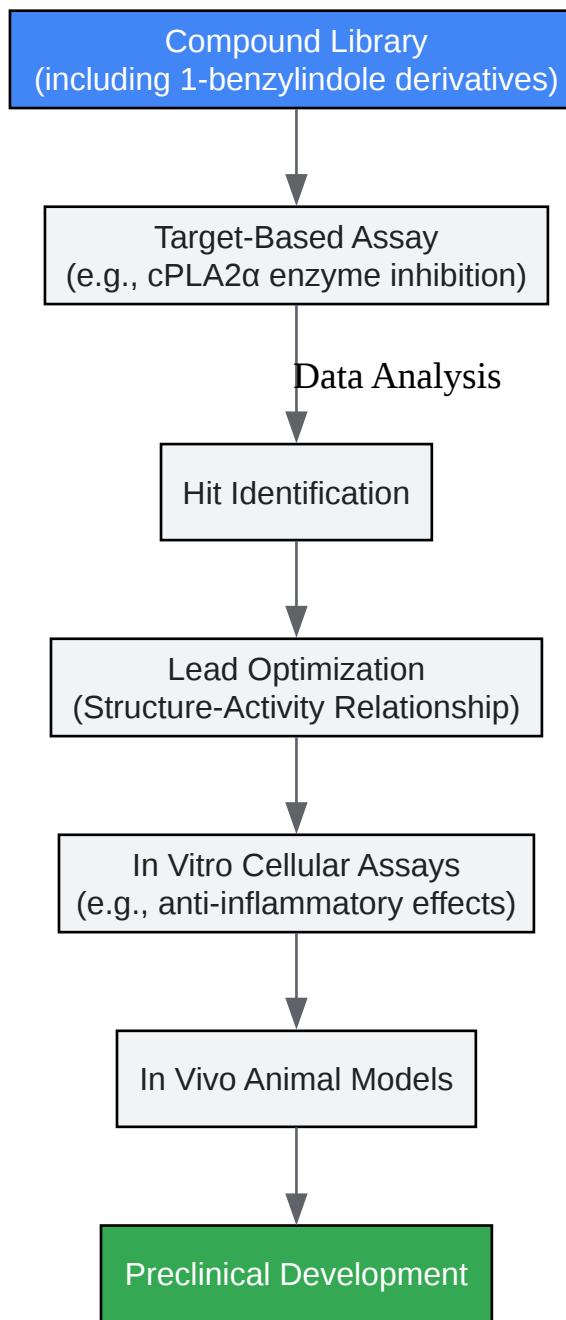
- Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude **1-Benzylindoline** can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Biological Activity and Signaling Pathways of Related Compounds

While there is limited specific information on the biological activity of **1-Benzylindoline** itself, numerous studies have explored the therapeutic potential of its derivatives. Notably, derivatives of the closely related compound, 1-benzylindole, have been investigated for their anticancer and anti-inflammatory properties.

For instance, certain 1-benzylindole derivatives have been identified as inhibitors of cytosolic phospholipase A2 α (cPLA2 α), an enzyme involved in the inflammatory process.^[3] The inhibition of cPLA2 α can disrupt the arachidonic acid cascade, which is a key signaling pathway in inflammation.

To illustrate a relevant biological context, the following diagram depicts a simplified experimental workflow for screening inhibitors of a signaling pathway, a common procedure in drug discovery involving compounds like 1-benzylindole derivatives.



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Figure 2: A generalized workflow for the discovery of bioactive compounds.

Furthermore, other indole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.^{[4][5]} The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a benzyl group at the N-1 position can significantly modulate the compound's biological properties.^{[6][7]}

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

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